molecular formula C22H18Cl2N4O2S B12128112 2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B12128112
M. Wt: 473.4 g/mol
InChI Key: MLEJYKTVEPMFGE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the quinoxaline moiety may interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(1-phenylethyl)benzenesulfonamide: Similar structure but lacks the quinoxaline moiety.

    Quinoxaline derivatives: Compounds with the quinoxaline core but different substituents.

    Other sulfonamides: Compounds with the sulfonamide group but different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of 2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide lies in its combined structural features of the quinoxaline and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18Cl2N4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(1-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18Cl2N4O2S/c1-14(15-7-3-2-4-8-15)25-21-22(27-19-10-6-5-9-18(19)26-21)28-31(29,30)20-13-16(23)11-12-17(20)24/h2-14H,1H3,(H,25,26)(H,27,28)

InChI Key

MLEJYKTVEPMFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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